

A Technical Guide to the Anti-inflammatory Properties of PNB-001

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Abstract: **PNB-001** (also known as GPP-Balacovin) is a first-in-class new chemical entity demonstrating significant anti-inflammatory and immunomodulatory properties. As an arylated 5-hydroxy-pyrrol-2-one, its unique mechanism involves dual modulation of cholecystokinin (CCK) receptors, acting as a CCK-A agonist and a CCK-B (gastrin) antagonist.[1][2][3] Preclinical studies in various animal models of inflammation, including lipopolysaccharide-induced lung injury and indomethacin-induced inflammatory bowel disease, have established its potent anti-inflammatory effects.[1][4][5] Furthermore, a randomized clinical trial in patients with moderate COVID-19 has provided clinical evidence of its efficacy, showing significant improvement in clinical status and a reduction in key inflammatory biomarkers such as IL-6, CRP, and ESR.[3][6][7] This document provides a comprehensive technical overview of the anti-inflammatory properties of **PNB-001**, detailing its mechanism of action, preclinical data, and clinical findings, intended for researchers and drug development professionals.

Mechanism of Action

PNB-001 exerts its anti-inflammatory effects through a novel dual-action mechanism targeting the cholecystokinin (CCK) receptor system. This system, primarily known for its role in the gastrointestinal tract and central nervous system, is also critically involved in modulating inflammatory responses.[3][4]

Dual CCK Receptor Modulation

The core mechanism of **PNB-001** is its unique profile as a potent CCK-A receptor agonist and a selective CCK-B/gastrin receptor antagonist.[2][3] It binds to the CCK-B (CCK2) receptor with

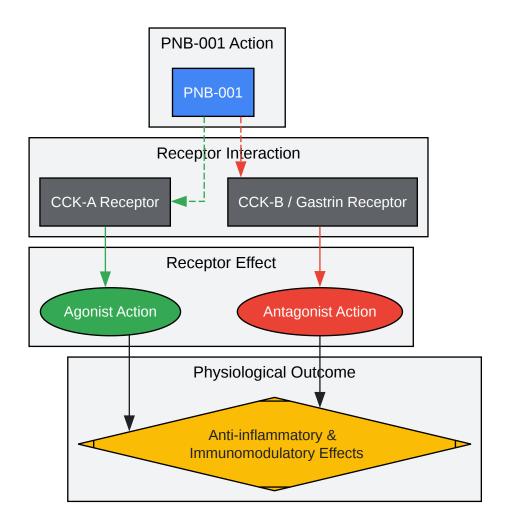




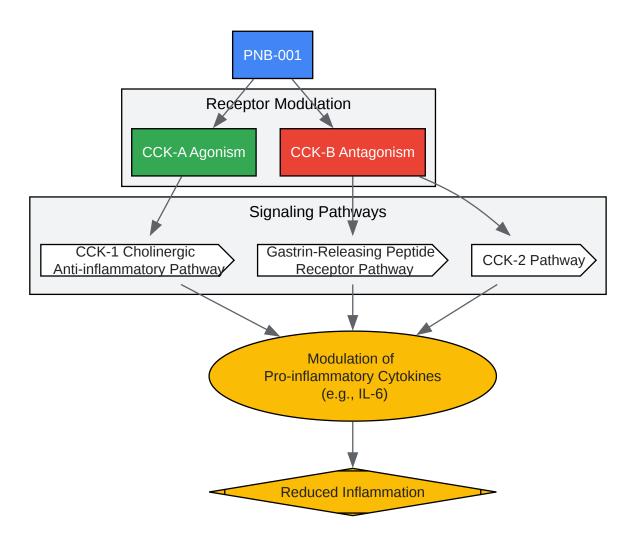


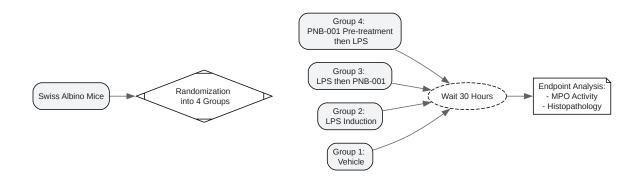
high affinity, exhibiting an IC50 of approximately 20-22 nM.[4][5][8] In comparative assays, **PNB-001** was found to be 10 times more potent as a CCK2 antagonist than the established standard, L-365,260.[4][5] This dual modulation is believed to be responsible for its combined anti-inflammatory and immune-stimulating properties.[3][9]



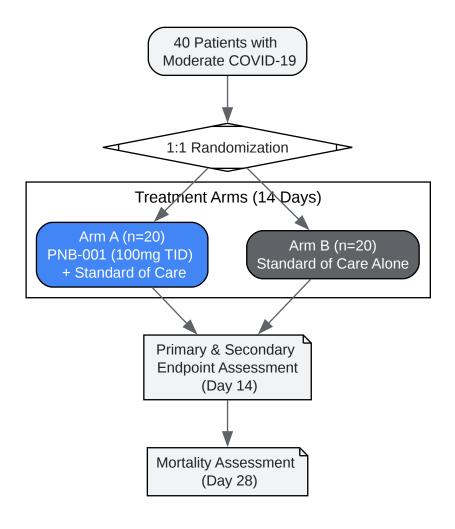












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